molecular formula C9H7BrFNO B2440067 5-Fluoroquinolin-8-ol hydrobromide CAS No. 1909311-85-8

5-Fluoroquinolin-8-ol hydrobromide

Cat. No. B2440067
CAS RN: 1909311-85-8
M. Wt: 244.063
InChI Key: QUSWBKIESQHYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroquinolin-8-ol hydrobromide is a chemical compound with the formula C9H7BrFNO. It is used for pharmaceutical testing . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Fluoroquinolin-8-ol hydrobromide is 1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H . This indicates the presence of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule.


Physical And Chemical Properties Analysis

5-Fluoroquinolin-8-ol hydrobromide is a powder at room temperature. It has a molecular weight of 244.06 .

Mechanism of Action

While the specific mechanism of action for 5-Fluoroquinolin-8-ol hydrobromide is not mentioned in the sources, fluoroquinolones generally work by inhibiting the activity of DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

5-fluoroquinolin-8-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSWBKIESQHYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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